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molecular formula La2O3 B073253 Lanthanum oxide CAS No. 1312-81-8

Lanthanum oxide

Cat. No. B073253
M. Wt: 325.809 g/mol
InChI Key: MRELNEQAGSRDBK-UHFFFAOYSA-N
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Patent
US06602479B2

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A5) was prepared according to the procedure of Example 1 while changing the amounts of zirconium oxychloride, cerium, and lanthanum to be used so as to form a weight ratio of 40 g of zirconium oxide, 10 g of cerium oxide, and 10 g of lanthanum oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1](Cl)Cl.[Zr:4].[Ce:5].[La:6]>>[La:6].[Ce:5].[Zr:4].[O-2:1].[Zr+4:4].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[La+3:6].[O-2:1].[O-2:1].[La+3:6] |f:0.1,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[La]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[La].[Ce].[Zr]
Name
Type
product
Smiles
[O-2].[Zr+4].[O-2]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06602479B2

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A5) was prepared according to the procedure of Example 1 while changing the amounts of zirconium oxychloride, cerium, and lanthanum to be used so as to form a weight ratio of 40 g of zirconium oxide, 10 g of cerium oxide, and 10 g of lanthanum oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1](Cl)Cl.[Zr:4].[Ce:5].[La:6]>>[La:6].[Ce:5].[Zr:4].[O-2:1].[Zr+4:4].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[O-2:1].[Ce+3:5].[O-2:1].[La+3:6].[O-2:1].[O-2:1].[La+3:6] |f:0.1,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ce]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[La]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[La].[Ce].[Zr]
Name
Type
product
Smiles
[O-2].[Zr+4].[O-2]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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